4-Vinylsyringol

描述

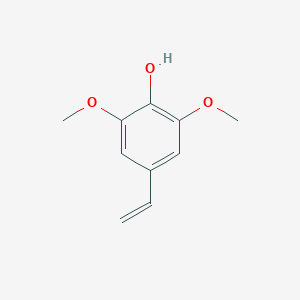

structure in first source

Structure

3D Structure

属性

IUPAC Name |

4-ethenyl-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h4-6,11H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJGZUSJKGVMTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865427 | |

| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28343-22-8, 31872-14-7 | |

| Record name | 4-Vinylsyringol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28343-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinylsyringol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028343228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031872147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethenyl-2,6-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLSYRINGOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB5OK5EX8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Vinylsyringol: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinylsyringol, also known as Canolol, is a natural phenolic compound of significant interest across the food, cosmetic, and pharmaceutical industries.[] Predominantly formed during the high-temperature processing of canola (rapeseed) oil through the decarboxylation of sinapic acid, it is recognized for its potent antioxidant, anti-inflammatory, and potential anti-cancer properties.[][2][3] This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of this compound. It further details its biological activities, including its role as a COX-2 inhibitor and its influence on key signaling pathways such as NF-κB.[][2][4] Detailed experimental protocols for its extraction and analysis are also presented to support further research and application development.

Chemical Structure and Identification

This compound is a member of the methoxybenzene and phenol chemical classes.[5] Its structure consists of a central benzene ring substituted with one hydroxyl group, two methoxy groups, and one vinyl group. This unique arrangement of functional groups is responsible for its significant biological activity, particularly its high antiradical scavenging capacity which is reported to be greater than that of antioxidants like α-tocopherol and quercetin.[]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-ethenyl-2,6-dimethoxyphenol[][5] |

| Synonyms | Canolol, 2,6-Dimethoxy-4-vinylphenol, 4-Vinyl-2,6-dimethoxyphenol, 3,5-Dimethoxy-4-hydroxystyrene[][2][6][7] |

| CAS Number | 28343-22-8[][2][5][8] |

| Molecular Formula | C₁₀H₁₂O₃[][2][5][7][8] |

| SMILES | COC1=CC(=CC(=C1O)OC)C=C[][2][5] |

| InChI | InChI=1S/C10H12O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h4-6,11H,1H2,2-3H3[][5][7] |

| InChIKey | QHJGZUSJKGVMTF-UHFFFAOYSA-N[][5][7] |

Physicochemical Properties

This compound presents as a white solid at room temperature.[] Its solubility is limited in aqueous solutions but is slight in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[][4]

Table 2: Quantitative Physicochemical Data for this compound

| Property | Value | Unit |

| Molecular Weight | 180.20[][2][5][7][8] | g/mol |

| Melting Point | 133 - 135[] | °C |

| Boiling Point | 285.4 ± 35.0 (at 760 mmHg)[] | °C |

| Density | 1.113 ± 0.06[] | g/cm³ |

| Appearance | White Solid[] | - |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, making it a compound of high interest for drug development. It is a potent antioxidant that effectively scavenges free radicals such as DPPH and peroxynitrite.[3][4] Furthermore, it has demonstrated potential as a COX-2 inhibitor and may inhibit tumor cell growth while inducing apoptosis.[][2]

Anti-inflammatory Activity via NF-κB Pathway

One of the key mechanisms underlying its anti-inflammatory effects is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] In response to inflammatory stimuli like TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor IκBα. This frees NF-κB to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes. This compound has been shown to reduce the release of TNF-α and inhibit the activation of NF-κB, thereby downregulating the inflammatory response.[4]

Induction of Apoptosis via ROS-MAPK Pathway

In cancer cells, this compound has been suggested to induce apoptosis through a mechanism involving the ROS-MAPK (Reactive Oxygen Species - Mitogen-Activated Protein Kinase) mediated mitochondrial signaling pathway.[3] This suggests a pro-oxidant role in a cancerous cellular environment, leading to the activation of apoptotic cascades.

Experimental Protocols

Formation from Sinapic Acid

This compound is not typically synthesized through conventional chemical routes but is formed naturally. Its primary formation mechanism is the thermal decarboxylation of sinapic acid, a phenolic acid abundant in rapeseed.[][3]

-

Protocol:

-

Sinapic acid, present in rapeseed as sinapine (the choline ester of sinapic acid), is hydrolyzed to free sinapic acid during the initial stages of oil processing.

-

During the high-temperature pressing and deodorization steps of canola oil production (typically >180°C), the free sinapic acid undergoes non-oxidative decarboxylation.

-

This reaction removes the carboxylic acid group (-COOH) from sinapic acid, yielding this compound. The vinyl group (-CH=CH₂) is formed in this process.

-

Extraction and Analysis from Crude Canola Oil

Crude canola oil is the primary source for isolating this compound, containing it at concentrations of approximately 85% of the total phenolic content.[] However, conventional refining processes can remove up to 90% of this valuable compound.[] The following workflow outlines a general procedure for its extraction and analysis.

-

Methodology Details:

-

Extraction: A sample of crude canola oil is mixed vigorously with a polar solvent, typically a methanol/water mixture, to partition the phenolic compounds into the polar phase.

-

Separation: The mixture is centrifuged to achieve complete phase separation. The upper oil layer is discarded, and the lower aqueous-methanol layer containing this compound is collected.

-

Concentration: The solvent from the collected phase is removed using a rotary evaporator under reduced pressure to yield a concentrated phenolic extract.

-

Purification: The crude extract can be further purified using Solid Phase Extraction (SPE) with a suitable sorbent (e.g., C18) or by preparative flash chromatography to isolate this compound from other phenolic compounds.

-

Analysis and Quantification: The purified sample is analyzed using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Liquid Chromatography-Mass Spectrometry (LC-MS).[] Quantification is performed by comparing the peak area to a calibration curve generated from a pure this compound standard. Gas Chromatography (GC) is also a viable analytical method.[9][10]

-

Conclusion

This compound (Canolol) is a well-characterized phenolic compound with a defined chemical structure and a compelling profile of biological activities. Its potent antioxidant and anti-inflammatory properties, mediated through pathways like NF-κB inhibition, position it as a strong candidate for applications in functional foods, cosmetics, and pharmaceuticals. The information and protocols provided in this guide serve as a comprehensive resource for researchers and developers aiming to explore and harness the therapeutic and preservative potential of this valuable natural molecule.

References

- 2. This compound | Scientist.com [app.scientist.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C10H12O3 | CID 35960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Showing dietary polyphenol this compound - Phenol-Explorer [phenol-explorer.eu]

- 7. This compound [webbook.nist.gov]

- 8. abmole.com [abmole.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

Thermal Decarboxylation of Sinapic Acid to 4-Vinylsyringol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal decarboxylation of sinapic acid to produce 4-vinylsyringol (also known as canolol). This compound is a valuable bioactive compound with significant antioxidant, anti-inflammatory, and anti-cancer properties, making its efficient synthesis a topic of great interest in drug development and materials science. This document details the underlying reaction mechanism, various experimental protocols, and key quantitative data derived from scientific literature.

Reaction Mechanism and Principles

The thermal decarboxylation of sinapic acid is a chemical reaction that involves the removal of a carboxyl group (-COOH) from the sinapic acid molecule through the application of heat, resulting in the formation of this compound and carbon dioxide.[1] The reaction proceeds via a proposed mechanism involving the formation of a quinone methide intermediate, which is common for p-hydroxycinnamic acids.[2] The stability of this intermediate influences the reaction rate and overall yield.

The general transformation can be visualized as follows:

Caption: General reaction scheme for the thermal decarboxylation of sinapic acid.

Experimental Protocols and Methodologies

Several methods have been developed for the thermal decarboxylation of sinapic acid, ranging from simple heating in a suitable solvent to microwave-assisted organic synthesis (MAOS). The choice of method often depends on the desired scale, reaction time, and yield.

Catalyst-Free Thermal Decarboxylation in Dimethylformamide (DMF)

This protocol describes a high-yielding, catalyst-free method for the decarboxylation of various 4-hydroxycinnamic acids, including sinapic acid.[2]

Experimental Procedure:

-

A solution of sinapic acid (0.2 mmol) in dimethylformamide (DMF, 1 ml) is prepared in a sealed reaction vessel.

-

The reaction mixture is heated to 200°C for 30 minutes.[2]

-

After cooling to room temperature, the reaction mixture is diluted with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

-

Purification can be achieved by column chromatography on silica gel if necessary.

Microwave-Assisted Thermal Decarboxylation

Microwave irradiation offers a significant acceleration of the decarboxylation reaction, often leading to shorter reaction times and improved yields.[3]

Experimental Procedure:

-

Sinapic acid is mixed with a high-boiling point solvent (e.g., N,N-dimethylformamide) or a solid support (e.g., basic aluminum oxide) in a microwave-safe reaction vessel.[3]

-

A base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can be added to facilitate the reaction.[3]

-

The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 100-150°C) for a short duration (e.g., 15-30 minutes).[2][3]

-

Upon completion, the reaction mixture is cooled, and the product is isolated using standard extraction and purification techniques as described in the previous method.

The following diagram illustrates a general workflow for these experimental procedures:

Caption: A generalized experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The efficiency of the thermal decarboxylation of sinapic acid is highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Catalyst-Free Thermal Decarboxylation of 4-Hydroxycinnamic Acids[2]

| Substrate | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| p-Coumaric Acid | DMF | 200 | 30 | 89 |

| Caffeic Acid | DMF | 200 | 30 | 87 |

| Ferulic Acid | DMF | 200 | 30 | 96 |

| Sinapic Acid | DMF | 200 | 30 | 87 |

Table 2: Microwave-Assisted Decarboxylation of 4-Hydroxycinnamic Acids[3]

| Substrate | Conditions | Time (min) | Conversion (%) |

| Ferulic Acid | DBU, Alumina, MW | 15-30 | Quantitative |

| p-Coumaric Acid | DBU, Alumina, MW | 15-30 | Quantitative |

| Sinapic Acid | DBU, Alumina, MW | 15-30 | Quantitative |

Note: "Quantitative" indicates that the conversion of the starting material was essentially complete.

Table 3: Other Reported Thermal Decarboxylation Conditions

| Substrate | Conditions | Temperature (°C) | Time (min) | Reference |

| Sinapic Acid | Neat (in oil bath) | 130 | 15 | [4] |

| Sinapic Acid | Refluxing Pyridine (as solvent) | 115 | - | [5] |

| Sinapic Acid | In Rapeseed Meal (heat treatment) | 165 | - | [1] |

Influence of Reaction Parameters

Several factors can significantly impact the outcome of the thermal decarboxylation of sinapic acid:

-

Temperature: Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can promote polymerization and the formation of undesired byproducts.[2] The optimal temperature is a balance between achieving a high conversion rate and minimizing degradation.

-

Solvent: High-boiling point, polar aprotic solvents like DMF are effective media for this reaction.[2] The choice of solvent can also influence the solubility of the starting material and the product.

-

Catalyst: While the reaction can proceed without a catalyst, the addition of a base such as DBU or piperidine can facilitate the decarboxylation, particularly in microwave-assisted methods.[3][5]

-

Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen) can help to prevent oxidation of the phenolic product, especially at elevated temperatures.

Conclusion

The thermal decarboxylation of sinapic acid is a straightforward and efficient method for the synthesis of the valuable bioactive compound this compound. Both conventional heating and microwave-assisted protocols have been demonstrated to provide high yields. For researchers and professionals in drug development, the ability to efficiently synthesize this compound opens avenues for further investigation into its therapeutic potential. The choice of the optimal experimental protocol will depend on the specific requirements of the research, including scale, desired purity, and available equipment. Careful consideration of the reaction parameters is crucial for maximizing the yield and purity of the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Conversion of Syringaldehyde to Sinapinic Acid through Knoevenagel-Doebner Condensation [scirp.org]

4-Vinylsyringol: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinylsyringol (4-VS), also known as canolol, is a naturally occurring phenolic compound found in various plant sources, notably in rapeseed oil. Arising from the thermal decarboxylation of sinapic acid, this molecule has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current scientific understanding of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. Detailed experimental protocols, quantitative data from key studies, and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Phenolic compounds are a broad class of plant secondary metabolites recognized for their health-promoting properties. Among these, this compound has emerged as a particularly promising molecule. Its structure, characterized by a vinyl group attached to a syringol (2,6-dimethoxyphenol) ring, underpins its significant bioactivity. This document synthesizes the existing literature on 4-VS, offering a technical resource for researchers exploring its therapeutic applications.

Biological Activities of this compound

This compound exhibits a range of biological effects, with substantial evidence supporting its role as a potent antioxidant, a modulator of inflammatory responses, an inhibitor of cancer cell proliferation, and a neuroprotective agent.

Antioxidant Activity

This compound is a powerful antioxidant, demonstrating radical scavenging capabilities that surpass those of many well-known antioxidants, including vitamin C, β-carotene, α-tocopherol, rutin, and quercetin.[1] Its antioxidant efficacy is attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group, thereby neutralizing free radicals.

Quantitative Antioxidant Activity Data

| Assay Type | Method | Result | Reference |

| DPPH Radical Scavenging | Spectrophotometry | Potent activity, qualitatively described as stronger than α-tocopherol and flavonoids.[1] | [1] |

| Nitric Oxide Scavenging | Griess Assay | Quantitative data not available in the searched sources. |

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action is linked to the modulation of key inflammatory signaling pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory mediators.[2]

Quantitative Anti-inflammatory Activity Data

| Assay Type | Cell Line / System | Endpoint | IC50 / Result | Reference |

| COX-2 Inhibition | In vitro enzymatic assay | Inhibition of COX-2 activity | Specific IC50 for 4-VS not available in the searched sources. | |

| Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | Specific IC50 for 4-VS not available in the searched sources. |

Anticancer Activity

Emerging research indicates that this compound possesses anticancer properties, including the ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death).[2]

Quantitative Anticancer Activity Data

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| Various | Breast, Colon, Lung | MTT/SRB Assay | Specific IC50 values for 4-VS not available in the searched sources. |

Neuroprotective Effects

Preliminary evidence suggests that this compound may exert neuroprotective effects, potentially through its antioxidant and anti-inflammatory activities, which are crucial in mitigating neuronal damage in various neurodegenerative conditions. However, quantitative data to firmly establish its efficacy and mechanisms in neuroprotection are still emerging.

Quantitative Neuroprotective Activity Data

| Model System | Endpoint | EC50 / Result | Reference |

| In vitro/in vivo models of neurodegeneration | Neuronal viability, reduction of oxidative stress markers | Specific EC50 values for 4-VS not available in the searched sources. |

Signaling Pathways Modulated by this compound

The biological activities of this compound are underpinned by its interaction with and modulation of critical cellular signaling pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS and COX-2. This compound is thought to exert its anti-inflammatory effects by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Activation of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, such as Heme Oxygenase-1 (HO-1), leading to their expression and a strengthened cellular defense against oxidative damage.

Caption: Activation of the Nrf2 antioxidant response pathway by this compound.

Detailed Experimental Protocols

The following sections provide representative protocols for key assays used to evaluate the biological activities of this compound.

DPPH Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 1 mM) and stored in the dark. A working solution (e.g., 0.1 mM) is prepared by diluting the stock solution with methanol to an absorbance of approximately 1.0 at 517 nm.

-

Sample and Control Preparation: this compound is dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution, from which a series of dilutions are made. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control and prepared in the same manner.

-

Reaction: In a 96-well plate or cuvettes, a fixed volume of the DPPH working solution is added to an equal volume of the sample, control, or blank (solvent alone).

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow:

Caption: Workflow for the nitric oxide production inhibition assay.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide production. A set of wells with untreated and unstimulated cells serves as a negative control, and cells treated with LPS alone serve as a positive control.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. An equal volume of supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Measurement: After a short incubation period, the absorbance of the resulting azo dye is measured at approximately 540 nm.

-

Calculation: The percentage of inhibition of NO production is calculated, and the IC50 value is determined. Cell viability is also assessed (e.g., using an MTT assay) to ensure that the observed inhibition is not due to cytotoxicity.

Anticancer Assay: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Methodology:

-

Cell Culture and Treatment: Cancer cells are seeded in culture plates and treated with various concentrations of this compound for a predetermined period (e.g., 24 or 48 hours). Untreated cells serve as a negative control.

-

Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.

-

Staining: The harvested cells are washed and resuspended in a binding buffer. Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark for a short period (e.g., 15 minutes) at room temperature.

-

Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry. Annexin V-FITC fluorescence is typically detected in the green channel (FL1), and PI fluorescence in the red channel (FL2 or FL3).

-

Data Analysis: The flow cytometry data is analyzed to distinguish four cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common). The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by this compound.

-

Conclusion and Future Directions

This compound is a natural phenolic compound with a remarkable spectrum of biological activities, positioning it as a strong candidate for further investigation in the realms of preventative medicine and therapeutic development. Its potent antioxidant and anti-inflammatory properties, coupled with its emerging anticancer and neuroprotective potential, highlight its multifaceted therapeutic promise.

While the current body of research provides a solid foundation, further studies are imperative to fully elucidate the therapeutic potential of this compound. Future research should focus on:

-

Obtaining robust quantitative data (IC50 and EC50 values) for its various biological activities across a wider range of in vitro and in vivo models.

-

Conducting comprehensive mechanistic studies to further detail its interactions with key signaling pathways.

-

Performing preclinical and, eventually, clinical trials to evaluate its safety and efficacy in the context of specific diseases.

-

Exploring synergistic effects with other therapeutic agents.

The continued exploration of this compound holds the potential to unlock new avenues for the development of novel, natural-product-based therapies for a variety of human diseases.

References

Spectroscopic Profile of 4-Vinylsyringol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-vinylsyringol (canolol), a phenolic compound of interest for its antioxidant and potential therapeutic properties. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.65 | s | 2H | H-2, H-6 |

| 6.58 | dd, J=17.6, 10.9 Hz | 1H | H-7 |

| 5.55 | d, J=17.6 Hz | 1H | H-8a |

| 5.10 | d, J=10.9 Hz | 1H | H-8b |

| 3.85 | s | 6H | -OCH₃ |

Solvent: Methanol-d₄ (CD₃OD) Reference:[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 148.9 | C-3, C-5 |

| 137.8 | C-7 |

| 135.2 | C-4 |

| 128.4 | C-1 |

| 112.1 | C-8 |

| 104.9 | C-2, C-6 |

| 56.8 | -OCH₃ |

Solvent: Methanol-d₄ (CD₃OD) Reference:[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, aiding in the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Mass-to-Charge (m/z) | Relative Intensity | Assignment |

| GC-MS | EI | 180 | 100% | [M]⁺ |

| GC-MS | EI | 165 | ~60% | [M-CH₃]⁺ |

| GC-MS | EI | 137 | ~30% | [M-CH₃-CO]⁺ |

| LC-MS/MS | ESI+ | 181.08 | - | [M+H]⁺ |

Note: Relative intensities in GC-MS can vary depending on the instrument and conditions. The LC-MS/MS data is based on predicted spectra.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Phenolic -OH |

| ~3080 | C-H stretch | Aromatic/Vinyl |

| ~2950, ~2850 | C-H stretch | Methyl (-OCH₃) |

| ~1600, ~1510 | C=C stretch | Aromatic ring |

| ~1630 | C=C stretch | Vinyl group |

| ~1210, ~1120 | C-O stretch | Aryl ether |

| ~990, ~900 | =C-H bend | Vinyl group |

Note: IR data is for the vapor phase.[2] Peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of deuterated methanol (Methanol-d₄, CD₃OD). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A Bruker Avance III HD 600 MHz spectrometer (or equivalent) equipped with a cryoprobe is used for analysis.

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Receiver Gain: Auto

-

Acquisition Time: ~2.7 s

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Receiver Gain: Auto

-

Acquisition Time: ~1.1 s

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, MestReNova). Chemical shifts are referenced to the residual solvent peak of methanol-d₄ (δH = 3.31 ppm, δC = 49.0 ppm).

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 100 µg/mL.

-

Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).

-

Gas Chromatography Conditions:

-

Injector: Split/splitless injector, operated in splitless mode at 250°C.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-400.

-

-

Data Analysis: The resulting chromatogram and mass spectra are analyzed using the instrument's software. The mass spectrum of the peak corresponding to this compound is compared with library data (e.g., NIST) for confirmation.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid this compound sample is placed directly on the ATR crystal. For KBr pellet method, approximately 1 mg of the sample is ground with 100 mg of dry KBr powder and pressed into a thin pellet.

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a diamond ATR accessory.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

A background spectrum of the clean ATR crystal or a blank KBr pellet is recorded prior to the sample scan.

-

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in this compound.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Analytical workflow for the spectroscopic characterization of this compound.

References

4-Vinylsyringol: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinylsyringol, also known as canolol, is a naturally occurring phenolic compound predominantly formed during the thermal processing of rapeseed (canola). It is recognized for its potent antioxidant and potential therapeutic properties, including acting as a COX-2 inhibitor.[] This technical guide provides a comprehensive overview of the current knowledge regarding the solubility and stability of this compound. While specific quantitative data is sparse in publicly available literature, this document outlines the qualitative solubility characteristics and key factors influencing its stability. Furthermore, it furnishes detailed experimental protocols for determining these properties, enabling researchers to conduct their own assessments.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 4-ethenyl-2,6-dimethoxyphenol | [][2] |

| Synonyms | Canolol, 2,6-Dimethoxy-4-vinylphenol | [] |

| Molecular Formula | C₁₀H₁₂O₃ | [][3][4] |

| Molecular Weight | 180.20 g/mol | [][3][4] |

| Appearance | White solid | [] |

| Melting Point | 133-135°C | [] |

| Boiling Point | 285.4±35.0°C at 760 mmHg | [] |

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively reported in the literature. However, based on available information and the compound's chemical structure, a qualitative profile can be summarized.

Qualitative Solubility

This compound is generally characterized as a lipophilic, or fat-soluble, compound.[][5] Its solubility in aqueous and organic solvents is described as follows:

| Solvent | Solubility | Reference |

| Water | Practically insoluble | |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [] |

| Methanol | Slightly soluble | [] |

| Oils/Lipids | Soluble | [][5] |

The presence of a phenolic hydroxyl group and two methoxy groups on the benzene ring, combined with a vinyl group, contributes to its limited solubility in polar solvents like water and better solubility in organic and non-polar environments.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[6]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[6]

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.[6]

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.[7]

-

Dilute the filtrate with an appropriate solvent if necessary to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

The solubility is reported in units such as mg/mL or mol/L.

Caption: Experimental workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is influenced by temperature, pH, light, and the presence of oxygen. It is recommended to store the compound at -20°C in an inert atmosphere.[]

Thermal Stability

Temperature plays a dual role in the context of this compound. It is formed from its precursor, sinapic acid, through thermal decarboxylation, typically at temperatures between 150°C and 190°C during the roasting of rapeseed.[8][9] However, these elevated temperatures can also lead to its degradation.[8][10] This suggests that while heat is necessary for its formation, prolonged exposure or excessively high temperatures can result in its loss. Studies on fragrant rapeseed oil have shown a decrease in the total phenol content, including canolol, during frying processes.[11]

Degradation Pathways

The primary precursor to this compound is sinapic acid. The formation and potential subsequent degradation represent key pathways. Under acidic conditions, which can be present during oil refining, this compound can undergo dimerization. While other specific degradation products have been detected, their identities have not been fully elucidated.[8] As an antioxidant, it is expected to be susceptible to oxidation. Furthermore, studies on structurally similar phenolic compounds suggest a potential for photodegradation, especially in the presence of catalysts like Fe(III) ions.[12][13]

Caption: Formation from sinapic acid and potential degradation pathways.

Experimental Protocol for Stability and Forced Degradation Studies

A forced degradation study is essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.[14][15]

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol, Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with 3-30% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and the solution to dry heat (e.g., 80°C) in an oven.

-

Photodegradation: Expose the solid compound and the solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from all formed degradation products. A PDA detector is useful for assessing peak purity, while an MS detector can help in the identification of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage degradation of this compound under each condition.

-

Characterize the degradation products by comparing their retention times, UV spectra, and mass spectra with the parent compound.

-

Caption: General workflow for conducting a forced degradation study of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common technique for the quantification of this compound.

HPLC Method for Quantification

The following parameters can serve as a starting point for developing a robust HPLC method for the analysis of this compound.

| Parameter | Description | Reference |

| Mode | Reversed-Phase or Normal-Phase | [8][16][17] |

| Column | C18 column (e.g., Kinetex Biphenyl C18) for reversed-phase | [8][17] |

| Mobile Phase (RP) | Gradient elution with water (containing 0.1% formic acid) and methanol (containing 0.1% formic acid) | [8][17] |

| Mobile Phase (NP) | Hexane:Isopropanol (96:4) | [16] |

| Flow Rate | 0.4 - 0.8 mL/min | [8][16] |

| Column Temperature | 30°C | [8][16] |

| Detection | UV at ~270 nm or Fluorescence (Ex: 298 nm, Em: 325 nm) | [16][17] |

| Injection Volume | 10 µL | [8][17] |

Conclusion

This compound is a lipophilic compound with limited solubility in polar solvents. Its stability is significantly influenced by temperature, which is a critical parameter for both its formation and potential degradation. While there is a lack of specific quantitative data on its solubility and degradation kinetics, the experimental protocols provided in this guide offer a robust framework for researchers to determine these parameters. Further studies are warranted to fully characterize the solubility and stability profile of this promising bioactive compound, which will be crucial for its development in pharmaceutical and nutraceutical applications.

References

- 2. This compound | C10H12O3 | CID 35960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Canolol [wikipedia.nucleos.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Effects of High-Canolol Phenolic Extracts on Fragrant Rapeseed Oil Quality and Flavor Compounds during Frying [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Photodegradation of 4-tert octylphenol in aqueous solution promoted by Fe(III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.ekb.eg [journals.ekb.eg]

- 16. Pengaruh berbagai sumber pengasapan terhadap kadar protein, mikrobiologis dan organoleptik ikan nila (Oreochromis niloticus) asap [agris.fao.org]

- 17. HPLC Analysis [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for the Extraction of 4-Vinylsyringol from Rapeseed Oil

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylsyringol (4-VS), also known as canolol, is a naturally occurring phenolic compound found in rapeseed oil. It is formed through the thermal decarboxylation of sinapic acid, a major phenolic acid in rapeseed, during the seed roasting and oil extraction processes.[1] 4-VS is of significant interest to the scientific and pharmaceutical communities due to its potent antioxidant properties. This document provides detailed methodologies for the extraction and purification of this compound from rapeseed oil, intended for research, and drug development applications.

Data Presentation: this compound Content in Rapeseed Oil

The concentration of this compound in rapeseed oil is highly variable and depends on the processing conditions of the seeds and the oil. Roasting of the seeds and the use of hot-pressing techniques significantly increase the canolol content.[2][3] Conversely, the refining process drastically reduces the amount of 4-VS.[4]

| Rapeseed Oil Type | Processing Condition | This compound (Canolol) Concentration (mg/kg or ppm) | Reference(s) |

| Crude Rapeseed Oil | Heated Screw-Pressing | 190 - 2246 | [5] |

| Crude Rapeseed Oil | Not Specified | 85% of total phenolics | [4][6] |

| Cold-Pressed Rapeseed Oil | Unroasted Seeds | 8.53 - 12.45 | [2] |

| Cold-Pressed Rapeseed Oil | Roasted Seeds (180°C for 15 min) | up to 768.26 | [2] |

| Fragrant Rapeseed Oil | Not Specified | 165.17 | [7] |

| Rapeseed Oil | Steam Explosion Pretreatment | up to 2168.69 | [8] |

| Refined Rapeseed Oil | Full Refining Process | Significantly lower than crude oil | [4][6] |

Experimental Protocols

The following protocols describe a comprehensive workflow for the extraction and purification of this compound from crude rapeseed oil, which is expected to have a higher concentration of the target compound. The process involves an initial liquid-liquid extraction to isolate the phenolic fraction, followed by column chromatography for the purification of this compound.

Protocol 1: Liquid-Liquid Extraction of the Phenolic Fraction

This protocol is adapted from methods used for the extraction of phenolic compounds from vegetable oils.[9]

Materials:

-

Crude Rapeseed Oil (preferably from roasted seeds)

-

Methanol (HPLC grade)

-

Hexane (HPLC grade)

-

Deionized Water

-

Separatory Funnel (2 L)

-

Rotary Evaporator

-

Centrifuge

Procedure:

-

In a 2 L separatory funnel, dissolve 500 g of crude rapeseed oil in 500 mL of hexane.

-

Add 500 mL of a methanol/water solution (80:20, v/v) to the separatory funnel.

-

Shake the funnel vigorously for 5 minutes, periodically venting to release pressure.

-

Allow the phases to separate for 30 minutes. The lower, hydroalcoholic phase contains the phenolic compounds.

-

Drain the lower hydroalcoholic phase into a clean flask.

-

Repeat the extraction of the oil/hexane phase two more times with 500 mL of the methanol/water solution each time.

-

Combine all the hydroalcoholic extracts.

-

To remove any residual oil, wash the combined extract with 200 mL of hexane in a clean separatory funnel. Shake for 2 minutes and discard the upper hexane phase.

-

Concentrate the washed hydroalcoholic extract using a rotary evaporator at 40°C under reduced pressure to remove the methanol.

-

The remaining aqueous solution can be freeze-dried to yield the crude phenolic extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines the purification of this compound from the crude phenolic extract using two common column chromatography techniques: Silica Gel and Sephadex LH-20.

Option A: Silica Gel Column Chromatography

Silica gel is a polar stationary phase, and separation is based on the polarity of the compounds.[5] Non-polar compounds will elute first.

Materials:

-

Crude Phenolic Extract (from Protocol 1)

-

Silica Gel (60 Å, 70-230 mesh)

-

Glass Chromatography Column

-

Solvent System: A gradient of Hexane and Ethyl Acetate

-

Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

-

UV lamp (254 nm)

-

Collection tubes

-

Rotary Evaporator

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles.

-

Sample Loading: Dissolve the crude phenolic extract in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

-

Elution: Start the elution with 100% hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) in separate tubes.

-

Monitoring the Separation: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., 80:20 hexane:ethyl acetate) and visualize the spots under a UV lamp. This compound should appear as a UV-active spot.

-

Pooling and Evaporation: Combine the fractions that contain pure this compound, as determined by TLC.

-

Final Product: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.

Option B: Sephadex LH-20 Column Chromatography

Sephadex LH-20 is a lipophilic, size-exclusion gel that is also capable of partition chromatography, making it effective for separating phenolic compounds.[7]

Materials:

-

Crude Phenolic Extract (from Protocol 1)

-

Sephadex LH-20

-

Glass Chromatography Column

-

Mobile Phase: Methanol or Ethanol (HPLC grade)

-

Collection tubes

-

Rotary Evaporator

-

HPLC system for purity analysis (optional)

Procedure:

-

Column Packing: Swell the Sephadex LH-20 in the chosen mobile phase (methanol or ethanol) for several hours. Pack the column with the swollen gel, ensuring a homogenous bed.

-

Sample Loading: Dissolve the crude phenolic extract in a minimal volume of the mobile phase and carefully apply it to the top of the column.

-

Elution: Elute the column with the mobile phase at a constant flow rate.

-

Fraction Collection: Collect fractions of a fixed volume.

-

Monitoring the Separation: Monitor the fractions for the presence of this compound. This can be done by TLC or by analyzing small aliquots of the fractions using HPLC with a UV detector.

-

Pooling and Evaporation: Combine the fractions containing pure this compound.

-

Final Product: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.

Visualizations

Experimental Workflow for this compound Extraction

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway (Logical Relationship) of this compound Formation

Caption: Formation pathway of this compound from sinapic acid.

References

- 1. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. web.uvic.ca [web.uvic.ca]

- 5. organic chemistry - How to determine the order of elution in silica gel column chromatography? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. zeochem.com [zeochem.com]

- 8. researchgate.net [researchgate.net]

- 9. Extraction, Isolation of Bioactive Compounds and Therapeutic Potential of Rapeseed (Brassica napus L.) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Laboratory Synthesis of 4-Vinylsyringol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory synthesis of 4-vinylsyringol, a potent antioxidant and potential anti-cancer agent, and its derivatives. The information compiled herein is intended to furnish researchers with the necessary details to replicate and adapt these synthetic methods for their own research and development endeavors.

Introduction

This compound, also known as canolol, is a naturally occurring phenolic compound found in crude canola oil. It is formed from the decarboxylation of sinapic acid, particularly during the heating process of rapeseed.[1] This compound has garnered significant interest in the scientific community due to its potent antioxidant, anti-mutagenic, and anti-cancer properties.[1] Its proposed mechanisms of action include the inhibition of cyclooxygenase-2 (COX-2) and the induction of apoptosis in cancer cells. This document outlines the primary methods for the laboratory synthesis of this compound and provides protocols for the preparation of its acetyl and ether derivatives.

Data Presentation

Table 1: Synthesis of 4-Vinylphenols via Catalyst-Free Decarboxylation

| Entry | Starting Material (Hydroxycinnamic Acid) | Product (4-Vinylphenol) | Temperature (°C) | Yield (%) | Reference |

| 1 | p-Coumaric acid | 4-Vinylphenol | 130-200 | 89 | [2] |

| 2 | Ferulic acid | 4-Vinylguaiacol | 140 | 87 | [2] |

| 3 | Sinapic acid | This compound | 140 | Not specified | [3] |

| 4 | Caffeic acid | 4-Vinylcatechol | 140 | 89 | [2] |

Table 2: Characterization Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [4] |

| Molecular Weight | 180.20 g/mol | [4] |

| Appearance | White solid | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| ¹H NMR (CDCl₃, δ ppm) | 6.61 (s, 2H), 6.59 (dd, J=17.6, 10.9 Hz, 1H), 5.61 (d, J=17.6 Hz, 1H), 5.16 (d, J=10.9 Hz, 1H), 3.89 (s, 6H) | |

| ¹³C NMR (CDCl₃, δ ppm) | 147.1, 136.7, 132.8, 128.2, 114.5, 104.2, 56.4 | |

| Mass Spectrum (m/z) | [M]+ 180.0786 |

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalyst-Free Thermal Decarboxylation of Sinapic Acid

This protocol describes a straightforward and efficient method for the synthesis of this compound from sinapic acid without the need for a catalyst.[2]

Materials:

-

Sinapic acid

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

5 mL pressure-resistant reaction bottle

-

Stir bar

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) plates (silica gel 60F254)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a 5 mL pressure-resistant reaction bottle containing a stir bar, add sinapic acid (0.2 mmol).

-

Add DMF (1 mL) to the reaction bottle.

-

Seal the reaction bottle and place it in a preheated heating mantle or oil bath set to 140-200°C.

-

Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting material is completely consumed (typically 30 minutes).

-

Once the reaction is complete, remove the reaction bottle from the heat and allow it to cool to room temperature.

-

Quench the reaction by adding water (10 mL).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate) to obtain pure this compound.

Protocol 2: Synthesis of O-Acetyl-4-vinylsyringol

This protocol details the acetylation of the hydroxyl group of this compound using acetic anhydride and pyridine.[5][6]

Materials:

-

This compound (1.0 equiv.)

-

Dry pyridine

-

Acetic anhydride (1.5-2.0 equiv. per hydroxyl group)

-

Dry methanol (for quenching)

-

Toluene

-

Dichloromethane (or ethyl acetate)

-

1 M HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄ (or MgSO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Chromatography column

Procedure:

-

Dissolve this compound (1.0 equiv.) in dry pyridine (2–10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add acetic anhydride (1.5–2.0 equiv.) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, monitoring the reaction progress by TLC.

-

Quench the reaction by the slow addition of dry methanol.

-

Remove the solvents by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in dichloromethane (or ethyl acetate).

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ (or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to afford O-acetyl-4-vinylsyringol.

Protocol 3: Synthesis of this compound Ether Derivatives via Williamson Ether Synthesis

This protocol provides a general method for the synthesis of ether derivatives of this compound.[7][8]

Materials:

-

This compound (1.0 equiv.)

-

A strong base (e.g., sodium hydride (NaH) or sodium hydroxide (NaOH))

-

An appropriate alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 equiv.)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

-

Phase transfer catalyst (e.g., tetrabutylammonium bromide), if using NaOH in a biphasic system.

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO₄)

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in the chosen anhydrous solvent.

-

Carefully add the strong base (e.g., NaH, 1.1 equiv.) portion-wise to the solution at 0°C. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

-

Slowly add the alkyl halide (1.1 equiv.) to the reaction mixture.

-

The reaction may be stirred at room temperature or heated to reflux, depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and cautiously quench with water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude ether derivative by silica gel column chromatography.

Visualizations

Synthetic Workflow

Caption: General workflow for the synthesis of this compound and its derivatives.

Proposed Signaling Pathway of this compound in Cancer Cells

Caption: Proposed mechanism of this compound's anti-cancer activity.

References

- 1. Research progress on this compound in beer [manu61.magtech.com.cn]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of the effect of sinapic and ferulic acids derivatives (this compound vs. 4-vinylguaiacol) as antioxidants of rapeseed, flaxseed, and extra virgin olive oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholarship.richmond.edu [scholarship.richmond.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for Assessing the Antioxidant Capacity of 4-Vinylsyringol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antioxidant capacity of 4-Vinylsyringol, a phenolic compound with significant antioxidant, anti-mutagenic, and anti-cancer properties.[1][2] The following assays are commonly used to evaluate the free-radical scavenging and reducing power of antioxidants.

Overview of Antioxidant Signaling Pathways

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the antioxidant defense system to neutralize them.[3] This imbalance can lead to cellular damage and has been implicated in various diseases.[3][4] Antioxidants like this compound can mitigate oxidative stress by interacting with and neutralizing free radicals, and by modulating cellular signaling pathways. Key pathways involved in the oxidative stress response include the Keap1-Nrf2/ARE and PI3K/Akt signaling pathways, which regulate the expression of antioxidant enzymes.[5][6]

Caption: Oxidative Stress and Antioxidant Defense Pathways.

Quantitative Data Summary

The antioxidant capacity of this compound and related compounds can be quantified using various assays. The table below summarizes key findings from the literature.

| Compound | Assay | IC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) | Notes | Reference |

| This compound (Canolol) | Peroxyl Radical Scavenging (ORAC) | Not Reported | 17.8427 µM TE | Canolol dimer showed five-fold greater potency. | [2] |

| 4-Vinylguaiacol | Rancimat test on oils | Not Applicable | Not Applicable | More effective antioxidant in oils than this compound. | [7] |

| Gallic Acid Hydrate | ABTS | 1.03 ± 0.25 | Not Reported | [8] | |

| (+)-Catechin Hydrate | ABTS | 3.12 ± 0.51 | Not Reported | [8] | |

| Caffeic Acid | ABTS | 1.59 ± 0.06 | Not Reported | [8] | |

| Quercetin | ABTS | 1.89 ± 0.33 | Not Reported | [8] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[9]

References

- 1. Research progress on this compound in beer [manu61.magtech.com.cn]

- 2. researchgate.net [researchgate.net]

- 3. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the effect of sinapic and ferulic acids derivatives (this compound vs. 4-vinylguaiacol) as antioxidants of rapeseed, flaxseed, and extra virgin olive oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for the Quantification of 4-Vinylsyringol in Complex Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylsyringol (4-VS), a phenolic compound derived from the thermal or enzymatic decarboxylation of sinapic acid, is a significant flavor and aroma compound in various foods and beverages, including beer, wine, and smoked products.[1][2] Its characteristic smoky, spicy, or clove-like aroma contributes to the sensory profile of these products. Beyond its organoleptic properties, 4-VS exhibits antioxidant, anti-mutagenic, and anti-cancer activities, making it a compound of interest in food science, nutrition, and drug development.[1] Accurate quantification of 4-VS in complex matrices is crucial for quality control, flavor profiling, and assessing its potential health benefits. This document provides detailed application notes and protocols for the analysis of this compound using modern analytical techniques.

Analytical Techniques for this compound Quantification

Several analytical methods can be employed for the quantification of this compound in complex matrices. The choice of technique depends on the matrix complexity, required sensitivity, and available instrumentation. The most common methods include Gas Chromatography-Mass Spectrometry (GC-MS), often with Solid Phase Microextraction (SPME), and High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detectors.

Commonly Used Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds like 4-VS. When combined with SPME, it offers a solvent-free sample preparation method, reducing matrix effects and enhancing sensitivity.

-

High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD): HPLC is suitable for the analysis of non-volatile or thermally labile compounds. While generally less sensitive than GC-MS for volatile phenols, it is a widely available and reliable technique. Detection is typically performed at wavelengths around 260-280 nm.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high selectivity and sensitivity, making it ideal for complex matrices where co-eluting compounds may interfere with other detectors. It is particularly useful for confirming the identity of the analyte and achieving low detection limits.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the food or beverage, its processing, and aging. The following table summarizes typical concentration ranges of 4-VS and related volatile phenols found in various complex matrices.

| Matrix | Compound | Concentration Range | Analytical Method | Reference(s) |

| Beer | This compound | Varies, can contribute to "stale" or "old beer" flavor | GC-MS | [3] |

| 4-Vinylguaiacol | 0.01 - 0.57 mg/L | GC-MS | ||

| Red Wine | This compound Adducts | Present, contributes to pigment profile | Nano-ESI-MS/MS | [4] |

| 4-Vinylphenol | Not detected to 1.207 mg/L | HPLC-UV/Vis-FLD | [5] | |

| 4-Vinylguaiacol | Not detected to 1.207 mg/L | HPLC-UV/Vis-FLD | [5] | |

| Smoked Meat | Syringol Derivatives | Present as potential biomarkers | Metabolomics | [6] |

| p-Cresol | 148 - 872 µg/kg | GC-MS | [7] |

Experimental Protocols

Protocol 1: Quantification of this compound in Beer by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol is adapted from methodologies for the analysis of volatile phenols in alcoholic beverages.

1. Materials and Reagents

-

This compound analytical standard

-

Internal Standard (e.g., 2,4,6-trichlorophenol or deuterated this compound)

-

Sodium chloride (NaCl), analytical grade

-

Deionized water

-

Methanol, HPLC grade

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

2. Instrumentation

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

SPME-compatible autosampler

-

Capillary column: HP-INNOWax (60 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent polar column.

3. Standard Preparation

-

Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with a model beer solution (e.g., 5% ethanol in water) to achieve concentrations ranging from 1 to 500 µg/L.

-

Internal Standard (IS) Solution (10 mg/L): Prepare a stock solution of the internal standard in methanol.

4. Sample Preparation

-

Degas the beer sample by sonication for 10 minutes.

-

Place a 5 mL aliquot of the degassed beer into a 20 mL headspace vial.

-

Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.

-

Spike the sample with a known amount of the internal standard solution (e.g., 50 µL of 10 mg/L IS).

-

Immediately seal the vial with a magnetic screw cap.

5. HS-SPME Procedure

-

Place the vial in the autosampler tray.

-

Incubation/Equilibration: Incubate the vial at 60°C for 15 minutes with agitation.

-

Extraction: Expose the SPME fiber to the headspace of the vial at 60°C for 30 minutes with agitation.

6. GC-MS Analysis

-

Desorption: Transfer the SPME fiber to the GC injector and desorb at 250°C for 5 minutes in splitless mode.

-

GC Oven Program:

-

Initial temperature: 40°C, hold for 1 minute.

-

Ramp 1: Increase to 150°C at a rate of 25°C/min, hold for 3 minutes.

-

Ramp 2: Increase to 200°C at a rate of 5°C/min, hold for 5 minutes.

-

Ramp 3: Increase to 250°C at a rate of 10°C/min, hold for 2 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions for this compound (m/z): 180 (quantifier), 165, 137.

-

Ions for Internal Standard (e.g., 2,4,6-trichlorophenol): 196 (quantifier), 198, 160.

-

7. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of 4-VS to the peak area of the internal standard against the concentration of the working standards.

-